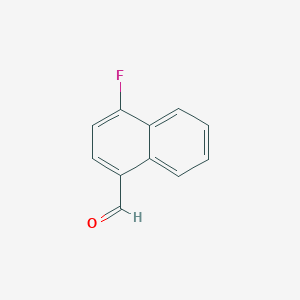

4-Fluoro-1-naphthaldehyde

Übersicht

Beschreibung

[(Tert-butoxy)methyl]cyclopropane is a cyclopropane derivative featuring a tert-butoxy-substituted methyl group attached to the three-membered carbocyclic ring. The cyclopropane ring’s inherent strain (C–C–C bond angles of ~60°) and the steric bulk of the tert-butoxy group (OC(CH₃)₃) confer unique reactivity and stability to this compound. Its synthesis typically involves cyclopropanation strategies, such as the addition of carbenes to alkenes or ring-closing reactions of bifunctional precursors. Applications include its use as a building block in organic synthesis, particularly for accessing strained intermediates in natural product and polymer chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Fluoro-1-naphthaldehyde can be synthesized through the aromatic nucleophilic substitution reaction of 1-naphthaldehyde with a fluorinating agent such as hydrogen fluoride or a fluoride salt. The reaction typically involves the following steps:

Starting Material: 1-naphthaldehyde.

Fluorination: Introduction of the fluorine atom using hydrogen fluoride or a fluoride salt under controlled conditions.

Reaction Conditions: The reaction is carried out under appropriate temperature and time conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-1-naphthaldehyde undergoes various chemical reactions, including:

Aromatic Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom by a nucleophile, such as a thiolate ion, resulting in the formation of new C-S bonds.

Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

Nucleophilic Substitution: Methylthiolate ion in polar aprotic solvents like dimethyl sulfoxide (DMSO) or protic solvents like methanol and water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted naphthaldehydes with new functional groups.

Oxidation: Formation of 4-fluoro-1-naphthoic acid.

Reduction: Formation of 4-fluoro-1-naphthylmethanol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Fluoro-1-naphthaldehyde serves as a versatile building block in organic synthesis. Its reactivity is enhanced by the fluorine atom, which activates the naphthalene ring towards aromatic nucleophilic substitution (SNAr) reactions. This property allows for the introduction of various substituents at the 4-position of the naphthalene ring, facilitating the creation of complex organic molecules .

Key Reactions:

- Aromatic Nucleophilic Substitution (SNAr): The compound participates in SNAr reactions, forming important C-C, C-S, and C-O bonds crucial for synthesizing various fluorinated compounds.

- Mechanism Insights: Studies employing Density Functional Theory (DFT) have shown that solvent effects significantly influence reaction mechanisms and kinetics, providing insights for optimizing synthetic conditions .

Biological Applications

Recent studies have explored the biological activities of this compound derivatives. These investigations focus on their potential as probes in biochemical studies and their roles in drug development.

Case Study:

- Naphtholactams Development: Research has demonstrated that derivatives of this compound can be synthesized to create naphtholactams with antimicrobial properties against pathogens like Pseudomonas aeruginosa. These compounds are evaluated for their efficacy in inhibiting bacterial growth, contributing to antibiotic development efforts .

Pharmaceutical Development

The compound's structural features make it an attractive candidate for developing pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Applications:

- Fluorinated Drug Candidates: this compound is explored in synthesizing fluorinated drug candidates, which may offer improved therapeutic profiles compared to non-fluorinated analogs .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for producing advanced materials.

Materials Science

The compound is employed in synthesizing specialty chemicals and polymers. Its unique properties allow it to be integrated into various materials that require specific performance characteristics.

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Pharmaceuticals | Development of fluorinated drug candidates |

| Materials Science | Production of polymers and specialty chemicals |

Wirkmechanismus

The mechanism of action of 4-fluoro-1-naphthaldehyde primarily involves its reactivity as an electrophile due to the presence of the aldehyde group. In aromatic nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through a concerted mechanism, forming a single transition state with a lower activation energy barrier compared to a stepwise mechanism . The presence of the formyl group enhances the reactivity of the compound by stabilizing the transition state.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Cyclopropane Derivatives

Structural Analogues

Cyclopropane derivatives with substituents at positions analogous to [(tert-butoxy)methyl]cyclopropane include:

- Methylcyclopropane : Lacks the tert-butoxy group, leading to reduced steric hindrance and higher volatility.

- Ethoxycyclopropane : Contains an ethoxy group instead of tert-butoxy, offering intermediate steric bulk and polarity.

- Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: Features both tert-butoxy and ester groups, enhancing solubility in polar solvents .

Table 1: Structural and Physical Properties

Reactivity and Stability

- Ring-opening reactions : The tert-butoxy group’s electron-donating effect stabilizes the cyclopropane ring against electrophilic attack compared to unsubstituted methylcyclopropane. However, under acidic conditions, the tert-butoxy group may undergo cleavage, releasing isobutene and forming a hydroxylmethylcyclopropane intermediate .

- Stereoelectronic effects : Unlike trans-cyclopropane derivatives (e.g., keto-mycolic acids with trans-methyl groups), [(tert-butoxy)methyl]cyclopropane’s substituent arrangement avoids transannular strain, enhancing thermal stability .

Spectroscopic Characteristics

- ¹H NMR: The cyclopropane protons resonate at δ 0.8–1.5 ppm, while the tert-butyl group’s methyl protons appear as a singlet near δ 1.2 ppm. The shielding effect of the cyclopropane ring shifts adjacent protons upfield compared to non-cyclopropane analogues .

- ¹³C NMR : The cyclopropane carbons appear at δ 8–12 ppm, with the tert-butoxy carbon (C-O) at δ 70–75 ppm. The distinct chemical environment of the tert-butyl group results in a sharp peak for its methyl carbons (δ ~27 ppm) .

Table 2: Key NMR Data Comparison

| Compound | Cyclopropane ¹H (δ, ppm) | tert-Butyl ¹H (δ, ppm) | Cyclopropane ¹³C (δ, ppm) | tert-Butyl ¹³C (δ, ppm) |

|---|---|---|---|---|

| [(Tert-butoxy)methyl]cyclopropane | 0.9–1.4 | 1.2 (s, 9H) | 10.5, 11.8, 13.2 | 27.1 (CH₃), 70.5 (C-O) |

| Methylcyclopropane | 0.5–1.0 | – | 8.2, 9.1, 10.3 | – |

| Ethyl 1-(Boc-amino)cyclopropanecarboxylate | 1.0–1.3 | 1.4 (s, 9H) | 12.1, 13.5, 14.0 | 28.3 (CH₃), 79.8 (C-O) |

Biologische Aktivität

4-Fluoro-1-naphthaldehyde is a fluorinated organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and implications for medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound (C₁₁H₇FO) features a fluorine atom at the 4-position of the naphthalene ring and an aldehyde functional group at the 1-position. This unique structure enhances its reactivity and biological properties, making it a valuable compound in organic synthesis and pharmaceutical development.

The primary mechanism of action for this compound involves aromatic nucleophilic substitution (SNAr) reactions. The presence of the fluorine atom activates the aromatic ring, facilitating reactions with nucleophiles such as thiolates or amines. This property allows for the formation of various derivatives that can exhibit biological activity.

Key Reactions

- Aromatic Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, leading to the formation of new C-S or C-N bonds.

- Oxidation and Reduction : The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, providing further avenues for functionalization.

- Condensation Reactions : The aldehyde can react with amines to form imines or hydrazones, which are important in drug design.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies on naphtholactams synthesized from this compound showed inhibitory effects against Pseudomonas aeruginosa , a common pathogen in infections. The Minimum Inhibitory Concentration (MIC) values were determined using microdilution methods, highlighting the compound's potential in treating bacterial infections .

| Compound | Activity Against | MIC (µg/ml) |

|---|---|---|

| Naphtholactam from 4-F-1-Naphthaldehyde | Pseudomonas aeruginosa | >300 |

Cytotoxicity and Apoptosis Induction

In studies involving cancer cell lines, this compound derivatives have been shown to induce apoptosis. For example, certain synthesized compounds caused reactive oxygen species (ROS) production and mitochondrial dysfunction in liver cancer cells . This suggests a mechanism where oxidative stress leads to programmed cell death, providing a potential pathway for cancer therapy.

Case Studies

- Synthesis and Evaluation of Naphtholactams : A study synthesized various naphtholactams from this compound and evaluated their antibacterial properties against Pseudomonas aeruginosa. The results indicated that specific substitutions on the naphtholactam structure enhanced antibacterial efficacy .

- Antioxidant Properties : Research has also explored the antioxidant capabilities of this compound derivatives. These compounds were found to scavenge free radicals effectively, which could contribute to their cytoprotective effects in various biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Fluoro-1-naphthaldehyde, and how do reaction conditions influence yield?

- Methodology : Solvent-free condensation or Friedel-Crafts acylation under controlled temperatures (50–80°C) are common. Optimize fluorination steps using anhydrous conditions to avoid hydrolysis. Characterize intermediates via TLC and confirm purity via HPLC (>95%) .

- Key Considerations : Monitor electron-withdrawing effects of the fluorine substituent on reaction kinetics; use inert atmospheres to stabilize the aldehyde group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and aldehyde protons (δ ~10.2 ppm). Fluorine coupling (¹⁹F NMR) confirms substituent position .

- FTIR : Detect C=O stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and steric effects of the fluorine atom .

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic additions?

- Methodology : Compare reaction rates with non-fluorinated analogs (e.g., 1-naphthaldehyde). Use kinetic studies (UV-Vis or stopped-flow techniques) to quantify activation barriers. The fluorine atom reduces electron density at the carbonyl, enhancing electrophilicity .

Q. What safety protocols are critical when handling this compound?

- Methodology : Review toxicological profiles for fluorinated aromatics. Use fume hoods, PPE (nitrile gloves, lab coats), and avoid inhalation. Store in amber vials under nitrogen to prevent photodegradation .

Q. What solvents are optimal for dissolving this compound in experimental setups?

- Methodology : Test solubility in DMSO, DCM, and THF via gravimetric analysis. Polar aprotic solvents (e.g., DMF) enhance solubility for reactions like Schiff base formation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311++G**) to model frontier molecular orbitals. Compare computed dipole moments and electrostatic potentials with experimental data .

- Validation : Benchmark against crystallographic data (e.g., bond lengths, angles) .

Q. What strategies resolve contradictions in fluorescence quenching data for this compound-based probes?

- Methodology :

- Control experiments : Exclude solvent polarity or temperature effects.

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., metal ion concentration, pH).

- Cross-validate with alternative techniques (e.g., fluorescence lifetime imaging) .

Q. How to design a fluorescent probe using this compound for detecting metal ions?

- Methodology :

- Ligand design : Conjugate with thiourea or hydrazide moieties to enhance metal chelation.

- Sensitivity testing : Titrate with metal ions (e.g., Cu²⁺, Hg²⁺) and measure fluorescence intensity changes (λ_ex = 350 nm, λ_em = 450 nm).

- Selectivity : Screen against competing ions (e.g., Na⁺, K⁺) using Job’s plot analysis .

Q. What are the challenges in reproducing synthetic yields of this compound derivatives?

- Methodology :

- Detailed protocols : Document moisture levels, catalyst purity, and stirring rates.

- Collaborative validation : Share raw data (e.g., NMR spectra, reaction logs) via repositories like Chemotion .

- Error analysis : Quantify uncertainties using Gaussian error propagation models .

Q. How to assess the environmental persistence of this compound in aqueous systems?

- Methodology :

- Photodegradation studies : Exclude solutions to UV light (254 nm) and monitor degradation via LC-MS.

- QSAR modeling : Predict biodegradation pathways using software like EPI Suite.

- Toxicity assays : Test ecotoxicity using Daphnia magna or algal growth inhibition tests .

Q. Data Management & Reporting

Eigenschaften

IUPAC Name |

4-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUCGZVKZDBILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427449 | |

| Record name | 4-fluoro-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172033-73-7 | |

| Record name | 4-fluoro-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoronaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.